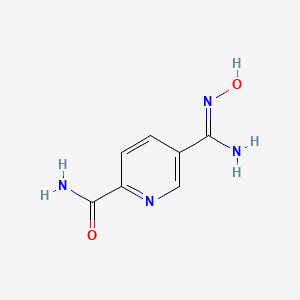

5-(N'-hydroxycarbamimidoyl)pyridine-2-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

5-[(Z)-N'-hydroxycarbamimidoyl]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c8-6(11-13)4-1-2-5(7(9)12)10-3-4/h1-3,13H,(H2,8,11)(H2,9,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVEZCDUUNFNVPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=NO)N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=NC=C1/C(=N/O)/N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(N’-hydroxycarbamimidoyl)pyridine-2-carboxamide typically involves the reaction of pyridine-2-carboxylic acid with hydroxylamine and a suitable carbodiimide reagent under controlled conditions . The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 5-(N’-hydroxycarbamimidoyl)pyridine-2-carboxamide .

Analyse Chemischer Reaktionen

2.1. Formation via Cyanation

The synthesis begins with the cyanation of methyl 2-chloro-5-iodobenzoate (3 ) using CuCN as the nucleophile under catalytic conditions . This step replaces the iodine atom with a cyano group via a nucleophilic substitution mechanism.

Reaction Conditions :

-

Catalyst: l-proline (5 mol%)

-

Solvent: DMF

-

Temperature: Gradual increase from 70°C to 100°C over 9 hours

Table 1: Yield Optimization for Cyanation

| Entry | Catalyst | Conditions | Yield (%) |

|---|---|---|---|

| 2 | l-proline | 100°C for 11 h | 66 |

| 3 | l-proline | 70°C (2 h) → 100°C (9 h) | 79 |

2.2. Cyclization to 1,2,4-Oxadiazole

The hydroxycarbamimidoyl group (N'-hydroxycarbamimidoyl ) in 5-(N'-hydroxycarbamimidoyl)pyridine-2-carboxamide reacts with 3,6-dichloropicolinoyl chloride in a one-pot reaction. This forms the 1,2,4-oxadiazole ring through a cyclization mechanism .

Reaction Steps :

-

Acylation : The hydroxycarbamimidoyl group reacts with the acid chloride to form an intermediate amide.

-

Cyclization : Intramolecular attack of the oxygen atom on the carbonyl carbon initiates ring formation.

Table 2: Key Products and Yields

| Product Type | Yield (%) |

|---|---|

| 1,2,4-Oxadiazole Derivatives | 73–84 |

2.3. Reactivity of Pyridine Rings

The pyridine ring in the compound exhibits enhanced nucleophilic substitution reactivity compared to benzene derivatives, due to the electron-withdrawing effect of nitrogen . This facilitates substitution at the 5-position during subsequent reactions .

Stability and Reactivity Factors

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Peptidomimetics

The compound is recognized for its potential in designing peptidomimetics that exhibit enhanced stability and bioavailability compared to traditional peptides. The incorporation of amidoxime functionalities into pyridine-based structures has been shown to improve pharmacological properties while reducing toxicity. This is particularly relevant in the context of drug design, where modifications can lead to compounds that resist enzymatic degradation, thereby increasing their therapeutic efficacy .

Case Study: Antitrombotic Agents

Amidoximes, including derivatives of 5-(N'-hydroxycarbamimidoyl)pyridine-2-carboxamide, have been investigated as antithrombotic agents. For instance, ximelagatran was an early example where amidoxime prodrugs demonstrated improved oral bioavailability compared to their active forms. Despite its eventual market withdrawal due to hepatotoxicity, the approach highlighted the potential of amidoxime derivatives in enhancing drug delivery systems .

Enzyme Inhibition

Research has indicated that this compound can serve as an effective inhibitor of urease, an enzyme implicated in various pathological conditions including gastric cancer. The compound's structural features allow it to interact effectively with the enzyme's active site, leading to significant inhibitory activity.

Kinetic Studies

In a series of experiments, derivatives were synthesized and tested against urease. Notably, certain compounds exhibited IC50 values indicating potent inhibition (e.g., Rx-6 and Rx-7 with IC50 values of 1.07 µM and 2.18 µM respectively). Molecular docking studies revealed critical interactions between the compound and specific amino acid residues in the enzyme's active site, demonstrating its potential as a therapeutic agent against urease-related conditions .

Prodrug Development

The strategy of utilizing this compound as a prodrug precursor has been explored extensively. Prodrugs are designed to improve the pharmacokinetic profiles of active drugs by enhancing solubility and bioavailability.

The biological activity of this compound extends beyond enzyme inhibition; it also encompasses antibacterial properties. Research indicates that compounds with similar structural motifs exhibit broad-spectrum antibacterial activity, making them candidates for further investigation in treating infections caused by resistant bacteria .

Wirkmechanismus

The mechanism of action of 5-(N’-hydroxycarbamimidoyl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of urease, an enzyme involved in the hydrolysis of urea, by binding to its active site and blocking substrate access .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-hydroxy-5-[(Z)-N’-hydroxycarbamimidoyl]pyridine-2-carboxamide: Similar in structure but with different substituents.

Pyridine-2-carboxamide derivatives: Various derivatives with modifications at different positions on the pyridine ring.

Uniqueness

5-(N’-hydroxycarbamimidoyl)pyridine-2-carboxamide stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity.

Biologische Aktivität

5-(N'-hydroxycarbamimidoyl)pyridine-2-carboxamide is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and anti-inflammatory applications. This article reviews the compound's biological activity, structure-activity relationships (SAR), and relevant case studies based on diverse sources.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a hydroxycarbamimidoyl group and a carboxamide functional group. The presence of these functional groups is crucial for its biological activity, influencing interactions with various biological targets.

Antiproliferative Activity

Research indicates that pyridine derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. A study on related pyridine compounds demonstrated that modifications to the pyridine structure can enhance antiproliferative activity, with IC50 values significantly reduced in certain derivatives (Table 1) .

Table 1: Antiproliferative Activity of Pyridine Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A375 (melanoma) | TBD |

| Compound A | HeLa | 0.058 |

| Compound B | MDA-MB-231 | 0.021 |

The mechanism by which this compound exerts its effects is believed to involve the induction of cellular senescence in cancer cells. This was evidenced by studies showing that the compound can induce morphological changes characteristic of senescent cells, as well as alter cell cycle progression .

Structure-Activity Relationship (SAR)

The biological activity of pyridine derivatives is closely linked to their structural features. The presence of hydroxyl (-OH) groups has been shown to enhance the antiproliferative activity against various cell lines (Table 2). Compounds with multiple -OH groups often exhibit lower IC50 values, indicating greater potency .

Table 2: Structure-Activity Relationship Analysis

| Functional Group | Impact on Activity | Example Compound |

|---|---|---|

| -OH | Increases antiproliferative activity | Compound C |

| -NH2 | Variable effects | Compound D |

| -COOH | Enhances solubility | Compound E |

Case Studies

- Melanoma Treatment : A focused study on the effects of this compound on the A375 melanoma cell line revealed significant inhibition of cell growth, with observed EC50 values indicating effective concentrations for inducing senescence .

- Inflammatory Response : In vitro studies have also suggested that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This aligns with findings from similar pyridine-based compounds that exhibited promising anti-inflammatory activities .

Q & A

Basic: What synthetic methodologies are recommended for 5-(N'-hydroxycarbamimidoyl)pyridine-2-carboxamide, and how can intermediates be validated?

Answer:

The synthesis typically involves condensation reactions between pyridine-2-carboxamide precursors and hydroxylamine derivatives. For example, refluxing pyridine-2-carboxamide with hydroxylamine hydrochloride in ethanol under basic conditions (e.g., sodium ethoxide) can yield the hydroxycarbamimidoyl moiety. Key intermediates should be purified via recrystallization (e.g., methanol/water mixtures) and characterized using -NMR and -NMR to confirm regioselectivity at the pyridine C5 position . High-resolution mass spectrometry (HRMS) is critical for verifying molecular ion peaks, especially for distinguishing amidoxime tautomers .

Basic: Which spectroscopic and crystallographic techniques are essential for structural confirmation of this compound?

Answer:

- Spectroscopy:

- NMR: -NMR can resolve the pyridine ring protons (e.g., H3 and H4) and hydroxycarbamimidoyl NH signals (δ ~8–10 ppm). -NMR confirms carbonyl (C=O, ~165 ppm) and imine (C=N, ~150 ppm) groups.

- IR: Stretching frequencies for C=O (~1670 cm) and N–O (~920 cm) validate functional groups.

- Crystallography: Single-crystal X-ray diffraction (SC-XRD) is definitive for resolving tautomeric ambiguity. For example, a similar compound, N-(2-pyridylmethanimidamido)pyridine-2-carboximidamide, was resolved using SHELXL (R factor = 0.073, data-to-parameter ratio = 17.0) .

Advanced: How can single-crystal XRD refinement challenges for this compound be addressed using SHELX?

Answer:

- Data Collection: Use high-resolution synchrotron sources to mitigate weak diffraction (common with flexible hydroxycarbamimidoyl groups).

- Refinement in SHELXL:

- Validation: Cross-check hydrogen bonding networks (e.g., N–H···O interactions) with PLATON to ensure geometric accuracy .

Advanced: How should conflicting spectroscopic and crystallographic data be resolved?

Answer:

- Case Example: If NMR suggests a tautomeric form inconsistent with XRD, perform:

- Solid-state NMR: Compare with SC-XRD data to assess bulk vs. single-molecule structures.

- DFT Calculations: Optimize tautomeric geometries (e.g., Gaussian 09) and simulate NMR chemical shifts. Discrepancies >1 ppm may indicate dynamic equilibria in solution .

- Thermal Analysis: Differential scanning calorimetry (DSC) can detect polymorphic transitions affecting XRD interpretations .

Advanced: What experimental designs are effective for studying bioactivity, such as receptor binding?

Answer:

- In Vitro Assays:

- Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity to targets (e.g., glutamate receptors). For example, pyridinecarboxamide derivatives have been studied as mGlu₅ receptor positive allosteric modulators (PAMs) using FP-based Ca-mobilization assays .

- Control Experiments: Include reference compounds (e.g., LSN2463359) to validate assay sensitivity and rule off-target effects.

- Dose-Response Curves: Fit data to a Hill equation (GraphPad Prism) to calculate EC and cooperativity factors (α) .

Advanced: How can structure-activity relationships (SAR) be systematically explored for derivatives?

Answer:

- Substitution Patterns:

- Crystallographic SAR: Compare SC-XRD data of analogs (e.g., dihydroxymethyl vs. formyl substitutions) to correlate steric effects with activity .

Basic: What purification strategies are optimal for isolating this compound?

Answer:

- Chromatography: Use silica gel column chromatography with ethyl acetate/hexane (3:7) for initial separation.

- Recrystallization: Optimize solvent pairs (e.g., DCM/hexane) to obtain high-purity crystals (>98% by HPLC) .

- HPLC: Employ a C18 column (acetonitrile/0.1% TFA) to resolve polar byproducts .

Advanced: How can computational modeling complement experimental studies of this compound?

Answer:

- Docking Studies: Use AutoDock Vina to predict binding modes to targets (e.g., kinases). Parameterize hydroxycarbamimidoyl groups with GAFF force fields.

- MD Simulations: Run 100-ns trajectories (AMBER) to assess conformational stability in aqueous and lipid bilayers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.